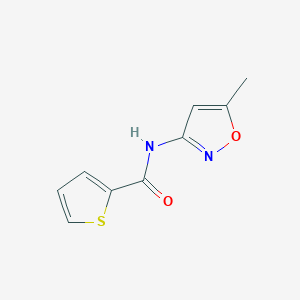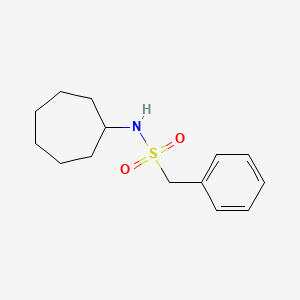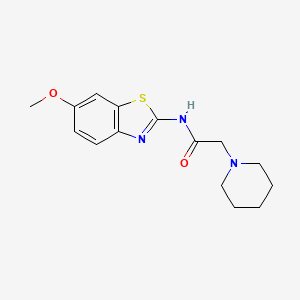
N-(3-chlorophenyl)-N'-isobutylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorophenyl urea derivatives involves various chemical reactions, often starting with chlorophenyl isocyanate or analogous chlorophenyl compounds. For example, N-p-Chlorophenyl-N′, N′-dimethylurea was synthesized by reacting p-chlorophenyl isocyanate with dimethylamine, showing the versatility of chlorophenyl compounds in creating urea derivatives (Chiang, 1955).
Molecular Structure Analysis
The molecular structure of chlorophenyl urea derivatives can be complex and varies significantly with the substitution pattern on the phenyl ring. X-ray crystallography confirms the absolute configurations and reveals the stereoisomerism in such compounds, providing insights into their 3D structures (Jane et al., 1996).
Chemical Reactions and Properties
Chlorophenyl urea derivatives undergo various chemical reactions, reflecting their reactivity and potential applications. For example, the synthesis of (E)-isobutyl2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate derivatives showcases the reactivity of chlorophenyl compounds with hydrazones and their potential as nonlinear optical materials (Anthony et al., 2023).
Physical Properties Analysis
The physical properties of "N-(3-chlorophenyl)-N'-isobutylurea" and similar compounds are crucial for their application and handling. These properties can be influenced by the molecular structure, as seen in the crystal packing and melting points, which are dictated by the molecular symmetry and lattice energy (Gallagher et al., 2022).
Applications De Recherche Scientifique
Biosorption and Wastewater Treatment
A study on the use of a low-cost biosorbent for removing pesticides from wastewater highlighted the potential of lignocellulosic substrates in adsorbing various pesticides, including chlorophenyl derivatives, from contaminated waters. This research suggests that similar compounds to N-(3-chlorophenyl)-N'-isobutylurea might be effectively removed from environmental waters using biosorbent materials, providing a cost-effective method for water purification (Boudesocque et al., 2008).
Enzyme Inhibition and Sensing Applications
Research on thiourea derivatives, which share a functional similarity with urea compounds like this compound, demonstrated their efficiency as enzyme inhibitors and mercury sensors. One of the compounds showed significant enzyme inhibition and sensitivity during fluorescence studies for detecting toxic metals. This indicates the potential for developing this compound or its derivatives as enzyme inhibitors or components in sensing applications for environmental monitoring or biomedical research (Rahman et al., 2021).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOATSBFXVNNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)
![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)


![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)
